Home > Products > Screening Compounds P10943 > 4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide -

4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4517926
CAS Number:
Molecular Formula: C17H20Cl2N4O2
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active CB1 receptor antagonist. It exhibits nanomolar affinity for both rat brain and human CB1 receptors, but shows low affinity for CB2 receptors. SR147778 effectively antagonizes the inhibitory effects of the cannabinoid agonist CP 55,940 in various in vitro and in vivo models. Notably, it reduces ethanol and sucrose consumption in mice and rats, as well as food intake in fasted and nondeprived rats.

Relevance: SR147778 shares a very close structural resemblance to "4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide". Both compounds possess a 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide core with similar substitutions at positions 1 and 3. The primary differences lie in the substituents at positions 4 and 5. This structural similarity makes SR147778 a highly relevant compound for understanding the potential pharmacological activity of "4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide", particularly its potential as a CB1 antagonist.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ([3H]SR141716A)

Compound Description: [3H]SR141716A is a radiolabeled version of the CB1 antagonist SR141716A (Rimonabant), used in binding studies to assess the affinity of compounds for CB1 receptors. [, ]

Relevance: [3H]SR141716A shares the same core structure as "4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide", featuring a 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide core. This shared structural motif highlights the importance of this specific pyrazole framework in developing CB1 receptor ligands, whether agonists or antagonists. [, ]

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a highly selective CB1 receptor antagonist widely used in research to investigate the role of CB1 receptors in various physiological and pathological processes. [, , , , , , ] It effectively blocks the effects of CB1 agonists and can be used to evaluate the potential CB1-mediated effects of other compounds.

Relevance: AM251 shares a core structure with "4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide", featuring a 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide core and a piperidine group linked to the carboxamide moiety. This structural similarity emphasizes the common structural elements required for CB1 receptor antagonism and suggests that "4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide" may possess similar antagonist properties. [, , , , , , ]

Properties

Product Name

4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide

IUPAC Name

4-[(2,4-dichlorobenzoyl)amino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide

Molecular Formula

C17H20Cl2N4O2

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C17H20Cl2N4O2/c1-4-23-9-14(15(22-23)17(25)20-8-10(2)3)21-16(24)12-6-5-11(18)7-13(12)19/h5-7,9-10H,4,8H2,1-3H3,(H,20,25)(H,21,24)

InChI Key

UIYQCQKFDKKZST-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.